molecular formula C10H15ClN2 B1435706 (1,2,3,4-Tetrahydroquinolin-4-yl)methanamine dihydrochloride CAS No. 1955547-03-1

(1,2,3,4-Tetrahydroquinolin-4-yl)methanamine dihydrochloride

Cat. No.: B1435706
CAS No.: 1955547-03-1
M. Wt: 198.69 g/mol
InChI Key: JZOJHUUGVNMUSA-UHFFFAOYSA-N
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Description

(1,2,3,4-Tetrahydroquinolin-4-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C10H16Cl2N2. It is a derivative of tetrahydroquinoline, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. This compound is often studied for its potential therapeutic properties and its role as an intermediate in the synthesis of various pharmaceuticals.

Biochemical Analysis

Biochemical Properties

(1,2,3,4-Tetrahydroquinolin-4-yl)methanamine dihydrochloride plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in neurotransmitter synthesis and degradation, such as monoamine oxidase and catechol-O-methyltransferase. These interactions can modulate the levels of neurotransmitters like dopamine and serotonin, thereby influencing neuronal signaling pathways. Additionally, this compound can bind to specific receptors on cell membranes, affecting signal transduction and cellular responses .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In neuronal cells, it has been shown to enhance neurotransmitter release and uptake, thereby modulating synaptic transmission. This compound also influences cell signaling pathways, such as the cAMP-PKA pathway, which plays a vital role in regulating gene expression and cellular metabolism. Furthermore, this compound can impact the expression of genes involved in neuroprotection and neuroplasticity, promoting cell survival and adaptation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to and inhibit the activity of monoamine oxidase, leading to increased levels of monoamine neurotransmitters. Additionally, this compound can activate specific receptors, such as G-protein-coupled receptors, triggering downstream signaling cascades that result in changes in gene expression and cellular function. The binding interactions of this compound with these biomolecules are critical for its biochemical activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. This compound is relatively stable under standard storage conditions, but its activity may decrease over prolonged periods due to degradation. In in vitro studies, the effects of this compound on cellular function have been observed to persist for several hours, with long-term exposure leading to sustained changes in gene expression and cellular metabolism. In in vivo studies, the temporal effects of this compound can be influenced by factors such as dosage and administration route .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, this compound can enhance cognitive function and neuroprotection, while higher doses may lead to adverse effects such as neurotoxicity and behavioral changes. Threshold effects have been observed, where a minimum effective dose is required to elicit a significant biochemical response. Toxicity studies have shown that excessive doses of this compound can result in oxidative stress and neuronal damage .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to neurotransmitter metabolism. It interacts with enzymes such as monoamine oxidase and catechol-O-methyltransferase, influencing the breakdown and synthesis of neurotransmitters. This compound can also affect metabolic flux by altering the levels of key metabolites involved in energy production and cellular respiration .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via specific transporters and distributed to different cellular compartments. Binding proteins may facilitate its transport and localization within cells, ensuring its availability for biochemical reactions. The distribution of this compound within tissues can influence its overall efficacy and activity .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound can be targeted to specific cellular compartments, such as the mitochondria or the endoplasmic reticulum, through targeting signals or post-translational modifications. Its localization within these organelles can affect its interactions with biomolecules and its overall biochemical activity. Understanding the subcellular distribution of this compound is crucial for elucidating its mechanism of action .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1,2,3,4-Tetrahydroquinolin-4-yl)methanamine dihydrochloride typically involves the reduction of quinoline derivatives followed by amination. One common method includes the catalytic reduction of a nitroquinoline precursor to form a tetrahydroquinoline intermediate, which is then subjected to reductive amination to introduce the methanamine group . The reaction conditions often involve the use of hydrogen gas and a palladium catalyst under mild temperatures and pressures.

Industrial Production Methods: Industrial production of this compound may utilize continuous flow synthesis techniques to enhance efficiency and yield. These methods often employ high-throughput reactors and automated systems to maintain consistent

Properties

CAS No.

1955547-03-1

Molecular Formula

C10H15ClN2

Molecular Weight

198.69 g/mol

IUPAC Name

1,2,3,4-tetrahydroquinolin-4-ylmethanamine;hydrochloride

InChI

InChI=1S/C10H14N2.ClH/c11-7-8-5-6-12-10-4-2-1-3-9(8)10;/h1-4,8,12H,5-7,11H2;1H

InChI Key

JZOJHUUGVNMUSA-UHFFFAOYSA-N

SMILES

C1CNC2=CC=CC=C2C1CN.Cl.Cl

Canonical SMILES

C1CNC2=CC=CC=C2C1CN.Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1,2,3,4-Tetrahydroquinolin-4-yl)methanamine dihydrochloride
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(1,2,3,4-Tetrahydroquinolin-4-yl)methanamine dihydrochloride
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(1,2,3,4-Tetrahydroquinolin-4-yl)methanamine dihydrochloride
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(1,2,3,4-Tetrahydroquinolin-4-yl)methanamine dihydrochloride
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(1,2,3,4-Tetrahydroquinolin-4-yl)methanamine dihydrochloride

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